1,8-Diaminooctane

説明

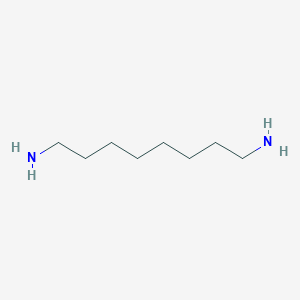

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGJDPKCLMLPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7613-16-3 (di-hydrochloride) | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9073173 | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow crystals, hygroscopic; [MSDSonline] | |

| Record name | 1,8-Octamethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-44-4, 7613-16-3 | |

| Record name | 1,8-Octanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to readily participate in a range of chemical reactions, most notably in the formation of polyamides and as a flexible linker in the design of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white or pale-yellow crystalline solid/powder | [1][2] |

| Molecular Formula | C₈H₂₀N₂ | [2] |

| Molecular Weight | 144.26 g/mol | [2] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 225-226 °C (at 760 mmHg) | [2] |

| Flash Point | 106 °C | [3] |

| Density | ~0.85 g/cm³ | [No specific citation found] |

| Solubility | Soluble in water (575 g/L) | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 373-44-4 | [2] |

| IUPAC Name | Octane-1,8-diamine | [5] |

| Synonyms | 1,8-Octanediamine, Octamethylenediamine | [5] |

| InChI | InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | [5] |

| SMILES | NCCCCCCCCN | [2] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. | [No specific citation found] |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | [No specific citation found] |

| May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [No specific citation found] |

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of this compound

Two common laboratory-scale synthetic routes to this compound are detailed below.

3.1.1. From Sebacic Acid

This method involves the conversion of a dicarboxylic acid to a diamine.

-

Step 1: Synthesis of Decanediamide:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt 70g of sebacic acid at approximately 140°C.

-

Slowly increase the temperature to 160°C.

-

Over a period of 2 hours, add 42g of urea in small portions to the molten sebacic acid.

-

Maintain the reaction at 160°C for 3 hours, then increase the temperature to 190-200°C for 15 minutes.

-

Allow the mixture to cool slightly and pour it into a mortar before it solidifies.

-

Grind the solid and recrystallize the crude decanediamide from ethanol to yield the pure product.

-

-

Step 2: Synthesis of 1,8-Aminosuberic Acid Ester:

-

Prepare a 1.6 M solution of sodium methoxide in anhydrous methanol.

-

React the decanediamide with the sodium methoxide solution in anhydrous alcohol in the presence of a halogen catalyst. [Note: The specific halogen catalyst and reaction conditions may need to be optimized.]

-

-

Step 3: Hydrolysis to this compound:

-

In a three-necked flask, dissolve 5.9g of the 1,8-aminosuberic acid ester in 80mL of 95% ethanol.

-

Add a solution of 5.5g of NaOH in a minimal amount of water.

-

Reflux the mixture at 95-100°C for 24 hours under a nitrogen atmosphere.

-

After cooling, filter the white solid. Evaporate the solvent from the filtrate.

-

Combine the solid residues and extract with 150mL of toluene. Filter to remove insoluble impurities.

-

Bubble dry HCl gas through the toluene extract to precipitate this compound dihydrochloride.

-

Isolate the crude dihydrochloride salt and treat it with an excess of a strong NaOH solution to liberate the free diamine.

-

Remove water by rotary evaporation and extract the residue with toluene.

-

Evaporate the toluene to yield solid this compound.

-

3.1.2. From 1,6-Dicyanohexane

This protocol describes the catalytic hydrogenation of a dinitrile.

-

Reaction Setup:

-

Assemble a 500 mL autoclave with a thermocouple, stirrer, pressure gauge, and a hydrogen purge line.

-

-

Charging the Reactor:

-

To the autoclave, add:

-

175 g of 1,6-dicyanohexane

-

86.0 g of methanol

-

2.0 g of a 28% sodium methacrylate-methanol solution

-

10.5 g of a nickel catalyst

-

-

-

Reaction Conditions:

-

Purge the autoclave with hydrogen and then pressurize to 5 MPa.

-

Increase the internal temperature to 90°C over approximately 1 hour.

-

Maintain the reaction at 90°C. Hydrogen consumption should be observed starting around 70°C and will largely cease after about 6 hours.

-

Continue the reaction for an additional 2 hours to ensure completion.

-

-

Work-up:

-

Cool the reactor to room temperature and depressurize.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with 100 g of methanol.

-

The resulting methanol solution contains this compound. The product can be isolated by distillation.

-

Purification by Recrystallization

A general procedure for the recrystallization of aliphatic diamines is provided below, which can be adapted for this compound.

-

Solvent Selection:

-

Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Common solvent systems for amines include n-hexane/acetone, n-hexane/THF, and ethanol/water mixtures.[6] Given the solubility of this compound in water, an ethanol/water or isopropanol/water system may be a good starting point. Toluene can also be a suitable solvent.

-

-

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[7]

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[8]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

-

Dry the purified crystals, for example, in a vacuum oven.[9]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and potential for peak tailing of amines in GC analysis, derivatization is often employed.[10][11]

-

Derivatization (Example with Trifluoroacetic Anhydride - TFAA):

-

GC-MS Parameters (General Guidance):

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[1]

-

Injector: Split/splitless or cool on-column injection can be used.

-

Oven Temperature Program:

-

Initial temperature: ~70-100°C

-

Ramp: 10-20°C/min to a final temperature of ~280-300°C

-

Hold at the final temperature for several minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: m/z 40-500

-

-

Applications in Research and Development

Polyamide Synthesis

This compound is a key monomer in the synthesis of specific polyamides, such as Nylon 8,10. The reaction involves the condensation of the diamine with a diacid chloride.

Experimental Protocol: Synthesis of Polyamide 8,10 (Nylon 8,10)

-

Solution Preparation:

-

Interfacial Polymerization:

-

Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.

-

A film of polyamide will form at the interface of the two layers.

-

Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of nylon can be drawn out.[2]

-

The nylon rope can be wound onto a glass rod or a spool.

-

Wash the resulting polymer with water and then with a solvent like acetone to aid in drying.

-

Caption: Synthesis of Polyamide 8,10 via Interfacial Polymerization.

Role in Drug Development

The bifunctional nature of this compound makes it an attractive component in drug design, where it can serve as a flexible linker or spacer.[10] The eight-carbon chain can connect two active pharmacophores or tether a drug molecule to a targeting moiety, such as in an antibody-drug conjugate (ADC). The length and flexibility of the linker can significantly influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).[10] While the direct incorporation of the this compound scaffold into approved drugs is not widely documented in publicly available information, its derivatives have been explored in medicinal chemistry. For instance, tetraamines derived from this compound have been investigated as potential antitumor agents.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. standring.weebly.com [standring.weebly.com]

- 3. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. h-brs.de [h-brs.de]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the Synthesis of 1,8-Diaminooctane from Sebacic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,8-diaminooctane from sebacic acid. Both the Curtius and Hofmann rearrangement pathways are detailed, offering step-by-step experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable linear aliphatic diamine used as a building block in the synthesis of polyamides, cross-linking agents, and various pharmacologically active molecules. Its synthesis from the readily available C10 dicarboxylic acid, sebacic acid, necessitates a carbon-eliminating reaction. This guide focuses on two classical name reactions that achieve this transformation: the Curtius rearrangement and the Hofmann rearrangement. Each method presents distinct advantages and challenges in terms of reaction conditions, intermediates, and overall yield.

Synthetic Pathways

Two principal synthetic strategies are outlined for the conversion of sebacic acid to this compound. Both pathways involve the initial formation of a dicarboxylic acid derivative, followed by a rearrangement reaction that expels two carbon atoms as carbon dioxide.

Curtius Rearrangement Pathway

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines.[1] The reaction proceeds through an acyl azide intermediate, which thermally decomposes to an isocyanate, followed by hydrolysis to the amine.[2][3] This pathway involves three key steps:

-

Formation of Sebacoyl Chloride: Sebacic acid is converted to its more reactive diacyl chloride derivative.

-

Formation of Sebacoyl Azide: The diacyl chloride reacts with an azide salt to form the key sebacoyl diazide intermediate.

-

Curtius Rearrangement and Hydrolysis: The diazide undergoes rearrangement to the diisocyanate, which is then hydrolyzed to this compound.

Hofmann Rearrangement Pathway

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[4] For the synthesis of this compound from sebacic acid, the key intermediate is sebacamide.

-

Formation of Sebacamide: Sebacic acid is converted to its diamide derivative, sebacamide.

-

Hofmann Rearrangement: Sebacamide undergoes rearrangement in the presence of a halogen and base to form this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Curtius rearrangement pathway. This route is often preferred in a laboratory setting for its generally milder conditions and applicability to a wide range of substrates.

Curtius Rearrangement: Detailed Methodology

Step 1: Synthesis of Sebacoyl Chloride

-

Materials:

-

Sebacic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous toluene (optional, as solvent)

-

Dimethylformamide (DMF, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic trap (e.g., NaOH solution), place sebacic acid.

-

Add an excess of thionyl chloride (2.5 to 3 molar equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[5] The reaction mixture should become a clear solution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[6]

-

The resulting crude sebacoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification.[7]

-

Step 2: Synthesis of Sebacoyl Azide

-

Materials:

-

Sebacoyl chloride

-

Sodium azide (NaN₃)

-

Acetone or a biphasic system of water and an organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Prepare a solution of sodium azide in water.

-

In a separate flask, dissolve the crude sebacoyl chloride in a suitable organic solvent like acetone.

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add the sodium azide solution to the sebacoyl chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at low temperature.

-

Separate the organic layer and wash it with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent can be carefully removed under reduced pressure at low temperature, but due to the potentially explosive nature of acyl azides, it is often preferable to use the solution directly in the next step.

-

Step 3: Curtius Rearrangement and Hydrolysis to this compound

-

Materials:

-

Solution of sebacoyl azide

-

Anhydrous high-boiling point inert solvent (e.g., toluene, xylene, or diphenyl ether)

-

Aqueous acid (e.g., HCl) or base (e.g., NaOH)

-

-

Procedure:

-

Heat the solution of sebacoyl azide in the inert solvent to reflux. The rearrangement will occur with the evolution of nitrogen gas. The temperature required depends on the solvent used (typically 80-120 °C).[8]

-

Continue heating until the evolution of nitrogen ceases, indicating the complete formation of the diisocyanate.

-

For hydrolysis, cool the reaction mixture and add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heat the biphasic mixture to reflux for several hours to ensure complete hydrolysis of the diisocyanate to the diamine. During this process, carbon dioxide is evolved.

-

After cooling, if acidic hydrolysis was used, basify the aqueous layer with a strong base to liberate the free diamine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

-

Quantitative Data

| Parameter | Sebacic Acid | Sebacoyl Chloride | This compound | Reference |

| Molar Mass ( g/mol ) | 202.25 | 239.14 | 144.26 | [9] |

| Melting Point (°C) | 133-137 | -5 | 50-52 | [9] |

| Boiling Point (°C) | 294.4 (at 100 mmHg) | 168 (at 11 mmHg) | 225-226 | [9] |

| Typical Yield (Step) | - | >90% | - | [5] |

| Overall Yield | - | - | Varies (typically 60-80%) | [1] |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White to faint yellow crystalline solid.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the methylene protons and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon environments in the molecule.

-

IR Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine groups (around 3300-3400 cm⁻¹) and the absence of the carbonyl peak from the starting material.[10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[10][11]

-

Safety Considerations

-

Thionyl chloride and sebacoyl chloride are corrosive and react violently with water, releasing toxic gases. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium azide is highly toxic and can form explosive heavy metal azides. It also reacts with acid to produce highly toxic and explosive hydrazoic acid.

-

Acyl azides are potentially explosive and should be handled with care, avoiding heat and shock. It is often recommended to use them in solution without isolation.

-

Organic solvents used are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound from sebacic acid. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. CN102276477A - Preparation method of 1,8-diamino-octane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. homework.study.com [homework.study.com]

- 7. CAS 111-19-3: Sebacoyl chloride | CymitQuimica [cymitquimica.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound 98 373-44-4 [sigmaaldrich.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

1,8-Diaminooctane (CAS 373-44-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block and intermediate in a wide range of chemical syntheses.[1] Its bifunctional nature, with primary amine groups at both ends of an eight-carbon chain, allows for its use in the production of polyamides, polyurethanes, and other polymers.[2] Furthermore, it is a crucial component in the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and surfactants.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, safety and handling, and key applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature and is miscible with water.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 373-44-4 | |

| Molecular Formula | C8H20N2 | |

| Molecular Weight | 144.26 g/mol | |

| Appearance | White to faint yellow crystalline powder/solid | [2][3][6] |

| Melting Point | 50-52 °C | [5] |

| Boiling Point | 225-226 °C | [5] |

| Flash Point | 106 °C (222.8 °F) | |

| Density | 0.98 g/mL at 20 °C | [2][5] |

| Water Solubility | 575 g/L at 20 °C | [5] |

| pKa | 11 | [2] |

| Refractive Index | 1.4618 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is available and can be used for structural confirmation.[7]

-

IR Spectrum: The infrared spectrum provides information about the functional groups present in the molecule.[8][9]

-

Mass Spectrum: The mass spectrum is used to determine the molecular weight and fragmentation pattern of the compound.[10][11]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. One common method involves the hydrogenation of 1,6-dicyanohexane.

Experimental Protocol: Hydrogenation of 1,6-Dicyanohexane[14]

This protocol describes a general procedure for the synthesis of this compound from 1,6-dicyanohexane.

Materials:

-

1,6-Dicyanohexane (175 g)

-

Methanol (86.0 g)

-

28% Sodium methacrylate-methanol solution (2.0 g)

-

Nickel catalyst (10.5 g)

-

Hydrogen gas

Equipment:

-

500 mL autoclave equipped with a thermocouple thermometer, stirrer, pressure gauge, and hydrogen purge line.

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the 500 mL autoclave with 175 g of 1,6-dicyanohexane, 86.0 g of methanol, 2.0 g of 28% sodium methacrylate-methanol solution, and 10.5 g of nickel catalyst.

-

Seal the autoclave and perform a hydrogen substitution to create an inert atmosphere.

-

Pressurize the autoclave with hydrogen to 5 MPa.

-

Begin stirring and gradually heat the mixture to an internal temperature of 90 °C over approximately 1 hour. Hydrogen consumption is typically observed starting around 70 °C.

-

Maintain the reaction at 90 °C. The reaction is generally complete when hydrogen consumption ceases, which takes approximately 6 hours.

-

Continue the reaction for an additional 2 hours to ensure completion.

-

Cool the autoclave to room temperature and carefully depressurize.

-

Filter the reaction mixture to remove the nickel catalyst.

-

Wash the catalyst with 100 g of methanol.

-

The combined filtrate contains the this compound in a methanol solution. The product can be isolated by removing the solvent under reduced pressure.

Expected Yield: The reported reaction yield for this procedure is approximately 96.7%, with a purity of 94.3% as determined by GC analysis.[12]

Synthesis workflow for this compound.

Applications

This compound is a key intermediate in various industrial and research applications.

Pharmaceutical and Agrochemical Synthesis

It serves as a fundamental building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its diamine structure allows for its incorporation into more complex molecules through reactions such as acylation, alkylation, and condensation.[1] It is used in the synthesis of antibacterial, antitumor, and cardiovascular drugs.[2]

Polymer Chemistry

This compound is utilized in the production of polyamides and as a curing agent for epoxy resins.[2][3] It also acts as a crosslinker or spacer in the synthesis of various molecular cages, macrocycles, and microporous materials.[13]

Other Industrial Applications

This compound is also used in the manufacturing of surfactants and as an intermediate for rubber crosslinking agents and antioxidants.[2][3]

Applications of this compound.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

Hazard Classifications:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed).[14]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[14][15]

-

Serious Eye Damage/Eye Irritation: Category 1.[14]

-

Skin Sensitization: Category 1.[14]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[14]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Use only under a chemical fume hood.[14] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][14] Store in a corrosives area, under an inert atmosphere, and protect from moisture.[14]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[16] Place the spilled material in a suitable, labeled container for waste disposal.[16]

In Case of Exposure:

-

Ingestion: If swallowed, rinse mouth and seek immediate medical assistance.[14]

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]

-

Skin Contact: If on skin or hair, take off immediately all contaminated clothing and rinse the skin with water/shower.[14]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

This technical guide provides a summary of the key information regarding this compound. For more detailed information, it is recommended to consult the referenced safety data sheets and scientific literature.

References

- 1. nbinno.com [nbinno.com]

- 2. greeindustry.com [greeindustry.com]

- 3. This compound | 373-44-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. 1,8-Octanediamine [chembk.com]

- 6. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(373-44-4) 1H NMR [m.chemicalbook.com]

- 8. This compound(373-44-4) IR Spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(373-44-4) MS spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound-373-44-4 [ganeshremedies.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in organic synthesis and polymer chemistry. Its bifunctional nature, characterized by two primary amine groups at the termini of an eight-carbon chain, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the molecular properties, synthesis, and common experimental procedures related to this compound, tailored for a technical audience in research and development.

Core Molecular and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its application in controlled chemical reactions. These properties are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Formula | C₈H₂₀N₂ | [1][2][3][4] |

| Molecular Weight | 144.26 g/mol (approx.) | [1][2][5][6][7] |

| 144.2578 g/mol (exact) | [1][3][4] | |

| CAS Number | 373-44-4 | [1][2][3][6] |

| Appearance | White to off-white or yellowish crystalline solid, flakes, or powder | [7][8][9] |

| Melting Point | 50-52 °C | [7][10] |

| Boiling Point | 225-226 °C (at 760 mmHg) | [7][10] |

| Water Solubility | 575 g/L at 20 °C | [9] |

| IUPAC Name | octane-1,8-diamine | [5] |

| Synonyms | Octamethylenediamine, 1,8-Octanediamine, 1,8-Octylenediamine | [1][3][5][6] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its use in research and manufacturing. Below are detailed methodologies for key analytical procedures.

Melting Point Determination using a Capillary Tube

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[5]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[11]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The sample should fill the tube to a height of 1-2 mm.[6][11]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] Insert the assembly into the heating block of the melting point apparatus.[5]

-

Heating:

-

For an unknown sample, perform a rapid initial heating (e.g., 10-20°C/min) to determine an approximate melting range.[12]

-

Allow the apparatus to cool. For a precise measurement, begin heating again at a much slower rate (approximately 2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5][12]

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 - T2.[11]

-

Boiling Point Determination by the Capillary Method

This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]

Objective: To determine the boiling point of this compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)

-

Stand and clamp

Procedure:

-

Sample Preparation: Since this compound is a solid at room temperature, it must first be gently heated above its melting point (50-52°C) to a liquid state.

-

Assembly: Place a few milliliters of the molten this compound into a small test tube. Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[2][8]

-

Heating Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath.[8]

-

Heating and Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[3]

-

Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[3] Record this temperature.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like diamines. Due to their basic nature, amines can interact with standard GC columns, leading to poor peak shape (tailing). Therefore, specialized deactivated columns are required for accurate analysis.[13]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

General Protocol Outline:

-

Column Selection: Utilize a GC column specifically designed for amine analysis. These are typically deactivated with a base, such as potassium hydroxide (KOH), to prevent peak tailing.[13] An example is a Carbopack™ B/4% Carbowax® 20M/0.8% KOH packed column or a CP-Volamine fused silica capillary column.[13][14]

-

Instrument Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 290°C).[15]

-

Oven Temperature Program: An initial temperature of around 80-120°C, held for a minute, followed by a ramp up to a final temperature of 240-290°C. A typical ramp rate might be 5-10°C/min.[15][16]

-

Carrier Gas: Helium is commonly used with a constant flow rate (e.g., 1 mL/min).[15]

-

Detector: A Flame Ionization Detector (FID) is suitable for organic compounds, or a Mass Spectrometer (MS) can be used for definitive identification of the main component and any impurities.

-

-

Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable solvent (e.g., methanol or ethanol). The concentration should be within the linear range of the detector.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system.[15]

-

Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. Retention times are used to identify components by comparing them to known standards.

Synthesis and Applications

This compound is a key intermediate in various chemical syntheses. It is particularly important in the production of polyamides, epoxy curing agents, and as a building block in the development of pharmaceuticals and agrochemicals.[7][9][17]

One common industrial synthesis route involves the catalytic hydrogenation of sebaconitrile (1,6-dicyanohexane) in the presence of a nickel catalyst and hydrogen gas.[1] Another method involves the reaction of sebacic acid with urea to form decanediamide, which is then converted to this compound through a series of reactions.[18]

A classic laboratory application demonstrating the utility of this compound is in the synthesis of nylon via interfacial polymerization. The reaction of this compound with a diacid chloride, such as sebacoyl chloride, at the interface of two immiscible solvents produces the polyamide Nylon 8,10.[19]

Workflow: Interfacial Polymerization of Nylon 8,10

The following diagram illustrates the workflow for synthesizing Nylon 8,10 from this compound and sebacoyl chloride.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Page loading... [guidechem.com]

- 10. byjus.com [byjus.com]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. gcms.labrulez.com [gcms.labrulez.com]

- 14. agilent.com [agilent.com]

- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 16. bre.com [bre.com]

- 17. nbinno.com [nbinno.com]

- 18. CN102276477A - Preparation method of 1,8-diamino-octane - Google Patents [patents.google.com]

- 19. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the Solubility of 1,8-Diaminooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane (CAS: 373-44-4), also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in numerous chemical applications.[1] Its bifunctional nature, with primary amine groups at either end of an eight-carbon chain, allows it to act as a monomer in the synthesis of polyamides, a crosslinking agent in epoxy resins, and a linker in the development of pharmaceutical agents.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and illustrating its utility in key applications through logical workflow diagrams.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol [4] |

| Appearance | White to yellowish crystalline solid[4] |

| Melting Point | 50-52 °C[5] |

| Boiling Point | 225-226 °C[5] |

| Density | ~0.9 g/cm³[4] |

| Water Solubility | 575 g/L (at 20 °C)[6][7] |

Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like". The two primary amine groups in this compound are polar and capable of hydrogen bonding, while the eight-carbon alkyl chain is nonpolar. This amphiphilic nature dictates its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The most consistently reported value is its high solubility in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 575 g/L[6][7] |

Qualitative and Estimated Solubility in Organic Solvents

Based on the chemical structure of this compound and general principles of solubility for aliphatic amines, a qualitative and estimated solubility profile in common organic solvents can be inferred.[8][9]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can engage in hydrogen bonding with the amine groups of this compound. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are highly polar and can interact favorably with the polar amine groups. |

| Acetone, Tetrahydrofuran (THF) | Moderate | These solvents are polar but less so than DMSO and DMF. They can act as hydrogen bond acceptors. | |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The nonpolar nature of these solvents interacts poorly with the polar amine functional groups. The hydrophobic carbon chain of this compound provides some affinity, but it is generally insufficient to overcome the polarity of the amine groups.[8] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have some polarity that allows for some interaction with the amine groups. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a reliable and widely used method for determining the equilibrium solubility of a solid in a liquid.[10][11]

4.1.1. Principle

An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated supernatant is then determined by gravimetric analysis.[12][13]

4.1.2. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

4.1.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a glass vial or flask containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.[11]

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined by taking measurements at different time points until the solubility value is constant.[11]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.[10]

-

Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Gravimetric Analysis: Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[12][14]

4.1.4. Calculation

The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant sampled (mL)] x 100

Solubility ( g/100 g solvent) = [(Mass of dish with residue - Mass of empty dish) / (Mass of supernatant sampled - (Mass of dish with residue - Mass of empty dish))] x 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound or a derivative can be made to absorb light in the UV-Vis spectrum. Since aliphatic amines do not have a strong chromophore, a derivatization step is necessary.[15][16] 4-chloro-7-nitrobenzofurazan (NBD-Cl) is a common derivatizing agent for primary amines that produces a colored product with a strong absorbance.[15]

4.2.1. Principle

A saturated solution of this compound is prepared, and a sample of the supernatant is derivatized to produce a light-absorbing compound. The concentration is then determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations.[17][18]

4.2.2. Materials and Equipment

-

Equipment from the gravimetric method (for preparing the saturated solution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Derivatizing agent (e.g., NBD-Cl)

-

Buffer solution

4.2.3. Procedure

-

Preparation of Saturated Solution: Follow steps 1-4 from the Isothermal Shake-Flask Method (Section 4.1.3).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Derivatization: React a known volume of each standard solution and a known volume of the filtered supernatant with an excess of the derivatizing agent under optimized conditions (e.g., specific pH, temperature, and reaction time).[15]

-

Calibration Curve: Measure the absorbance of the derivatized standard solutions at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the derivatized sample from the saturated solution.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the derivatized sample. Account for any dilutions made to calculate the concentration of this compound in the original saturated solution.

Applications and Workflows

The solubility of this compound is a critical factor in its primary industrial applications.

Polyamide Synthesis

This compound is a key monomer in the synthesis of specific polyamides, such as Nylon 8,6, 8,8, and 8,10, through interfacial polymerization.[2] In this process, the diamine is dissolved in an aqueous phase, and a diacid chloride is dissolved in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids.

Epoxy Resin Curing

This compound can function as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked, thermoset polymer with high mechanical strength and chemical resistance.[3][19] The solubility of the diamine in the epoxy resin is crucial for achieving a homogeneous cure.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. While quantitative solubility data in organic solvents is sparse, an understanding of its amphiphilic nature allows for rational solvent selection. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely determine its solubility in specific solvent systems, thereby enabling the optimization of processes in pharmaceutical development, polymer synthesis, and other advanced applications.

References

- 1. nbinno.com [nbinno.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Synthesis of graphene/epoxy resin composite via this compound by ultrasonication approach for corrosion protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,8-Octanediamine [chembk.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmacyjournal.info [pharmacyjournal.info]

- 14. pharmajournal.net [pharmajournal.net]

- 15. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. researchgate.net [researchgate.net]

- 19. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]

1,8-Diaminooctane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1,8-Diaminooctane (CAS No. 373-44-4), a versatile building block in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[3]

GHS Hazard Statements: H302, H314, H317[4][5]

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Skin Sensitization | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source: Fisher Scientific[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Appearance | White crystalline powder | Santa Cruz Biotechnology[2] |

| Molecular Formula | C8H20N2 | MP Biomedicals[6] |

| Molecular Weight | 144.26 g/mol | PubChem[7] |

| Melting Point | 50-52 °C (lit.) | Sigma-Aldrich[4] |

| Boiling Point | 225-226 °C (lit.) | Sigma-Aldrich[4] |

| Flash Point | 106 °C (222.8 °F) - DIN 51758 | Sigma-Aldrich[4][5] |

| Autoignition Temperature | 285 °C / 545 °F | Fisher Scientific[3] |

| Upper Explosion Limit | 6.8 vol % | Fisher Scientific[3] |

| Lower Explosion Limit | 1.1 vol % | Fisher Scientific[3] |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield may also be necessary.[2][8] |

| Skin Protection | Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[2][8] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3][9] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8] |

Handling and Storage

Safe Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or vapors.[2][9]

-

Wash hands and any exposed skin thoroughly after handling.[3][9]

-

Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.[2]

Storage Requirements:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[8][9][10]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3][8]

-

The substance is sensitive to air and hygroscopic; store under an inert atmosphere and protect from moisture.[3]

First-Aid Measures

Immediate medical attention is required for all exposure routes.[3]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing.[3] Transport to the hospital or a doctor without delay.[9] |

| Skin Contact | Immediately flush body and clothes with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing and shoes.[3][9] Call a physician immediately.[3] |

| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration.[3][8] Lay the patient down and keep them warm and rested.[2][9] |

| Ingestion | Do NOT induce vomiting.[3][9] Rinse mouth with water and then drink plenty of water.[3][8][9] Never give anything by mouth to an unconscious person.[3][11] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, fog, foam, dry chemical, or carbon dioxide.[2][8]

-

Hazards: The substance is a combustible solid but propagates flame with difficulty.[2] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][8]

Accidental Release:

-

Minor Spills: Remove all ignition sources.[2][9] Use dry clean-up procedures and avoid generating dust.[2][9] Sweep up and shovel into suitable, labeled containers for disposal.[3][8]

-

Major Spills: Clear the area of personnel and move upwind.[2] Alert emergency responders.[2] Avoid contact with skin and eyes by using appropriate protective equipment.[2]

Toxicological and Ecotoxicological Data

Toxicological Information:

-

Causes burns by all exposure routes.[3]

-

Ingestion can cause chemical burns within the oral cavity and gastrointestinal tract.[2]

-

Direct contact with eyes can cause severe damage.[2]

-

Prolonged or repeated exposure may have cumulative health effects.[2]

Ecotoxicological Data:

| Test | Duration | Species | Value | Source |

| EC50 | 72h | Algae or other aquatic plants | 184 mg/L | Apollo Scientific[9] |

| EC50 | 48h | Crustacea | 13.7 mg/L | Apollo Scientific[9] |

| LC50 | 96h | Fish | >46 <100 mg/L | Apollo Scientific[9] |

| EC10(ECx) | 48h | Crustacea | 6.91 mg/L | Apollo Scientific[9] |

Disposal Considerations

This material and its container must be disposed of as hazardous waste. All waste disposal must be handled in accordance with local, state, and federal regulations.[2]

Diagrams

Caption: Workflow for safe handling of this compound.

References

- 1. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,8-ジアミノオクタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,8-二氨基辛烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(373-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound | 373-44-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. echemi.com [echemi.com]

The Versatility of 1,8-Diaminooctane in Modern Organic Synthesis: A Technical Guide

Abstract

1,8-Diaminooctane, a linear aliphatic diamine, has emerged as a versatile and indispensable building block in contemporary organic synthesis. Its bifunctional nature, characterized by two primary amine groups separated by a flexible eight-carbon chain, allows for its facile incorporation into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in several key areas of organic synthesis, including the formation of high-performance polyamides, the construction of complex macrocyclic structures, its role as a linker in drug delivery systems, and its use in the burgeoning field of materials science for the functionalization of nanomaterials and the synthesis of metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows to facilitate its practical application in the laboratory.

Introduction

This compound (DAO) is a C8 aliphatic diamine that serves as a crucial intermediate in numerous chemical transformations.[1] Its two primary amine functionalities provide reactive sites for a variety of coupling reactions, while the octamethylene spacer imparts flexibility and specific spatial orientation to the resulting molecules. These characteristics have made it a valuable component in polymer chemistry, medicinal chemistry, and materials science. This guide will systematically detail its primary uses, providing both the theoretical background and practical methodologies for its application in organic synthesis.

Polyamide Synthesis

The reaction of diamines with dicarboxylic acids or their derivatives to form polyamides is a cornerstone of polymer chemistry. This compound is a key monomer in the synthesis of specific nylons, such as Polyamide 8,10 (Nylon 8,10), prized for its unique mechanical and thermal properties. The most common laboratory-scale synthesis of polyamides from this compound involves interfacial polymerization, a rapid and efficient method that occurs at the interface of two immiscible solvents.

Quantitative Data for Polyamide Synthesis

The following table summarizes typical reaction parameters and outcomes for the synthesis of Polyamide 8,10.

| Parameter | Value | Reference |

| Reactants | This compound, Sebacoyl Chloride | General Knowledge |

| Solvent System | Water/Dichloromethane or Hexane | General Knowledge |

| Reaction Time | < 1 hour | General Knowledge |

| Typical Yield | > 80% | General Knowledge |

| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | [2] |

| Polydispersity Index (PDI) | ~2.0 | [2] |

Experimental Protocol: Synthesis of Polyamide 8,10 via Interfacial Polymerization

Materials:

-

This compound

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Hexane

-

Distilled water

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound. For a typical small-scale synthesis, dissolve 2.0 g of this compound and 1.0 g of NaOH in 50 mL of distilled water in a beaker. The NaOH is added to neutralize the HCl byproduct of the reaction.

-

Organic Phase Preparation: In a separate beaker, prepare a solution of sebacoyl chloride in an organic solvent. Dissolve 3.0 mL of sebacoyl chloride in 50 mL of dichloromethane or hexane.

-

Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase along the side of the beaker to minimize mixing and create a distinct interface between the two layers. A film of polyamide will form instantly at the interface.

-

Polymer Extraction: Using forceps or a wire hook, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous rope of polyamide can be drawn.

-

Washing and Drying: Wash the collected polyamide rope thoroughly with water and then with a volatile solvent like ethanol or acetone to facilitate drying. Press the polymer between filter papers to remove excess solvent and then allow it to air-dry or dry in a vacuum oven at a low temperature.

Synthetic Workflow for Polyamide 8,10

References

1,8-Diaminooctane: A Versatile Building Block for Advanced Polymers in Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diaminooctane (DAO), a linear aliphatic diamine, is a crucial building block in the synthesis of a variety of polymers, most notably polyamides and polyurethanes. Its eight-carbon chain imparts a unique combination of flexibility and hydrophobicity to the resulting polymer backbone, influencing key material properties such as thermal stability, mechanical strength, and biocompatibility. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DAO-based polymers, with a particular focus on their relevance to the fields of biomedical research and drug development. Detailed experimental protocols, comparative data on polymer properties, and visualizations of synthetic pathways are presented to serve as a valuable resource for scientists and engineers working with these advanced materials.

Introduction to this compound

This compound (H₂N(CH₂)₈NH₂) is a crystalline solid at room temperature with a melting point of 50-52 °C and a boiling point of 225-226 °C. Its linear structure and the presence of two primary amine groups at its termini make it an ideal monomer for step-growth polymerization reactions. The octamethylene segment provides a degree of flexibility and lower melting points to polyamides compared to shorter-chain diamines, while also influencing the crystalline structure and mechanical behavior of the final polymer.

Polymer Synthesis with this compound

This compound is a versatile monomer for the synthesis of both polyamides and polyurethanes through various polymerization techniques, including interfacial polymerization, melt polymerization, and solution polymerization.

Polyamide Synthesis

Polyamides, commonly known as nylons, are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. The resulting polymers are designated as Nylon X,Y, where X and Y represent the number of carbon atoms in the diamine and diacid monomers, respectively. When this compound is used, the resulting polyamides belong to the Nylon 8,Y series.

Polyurethane Synthesis

Polyurethanes are synthesized through the polyaddition reaction of a diamine with a diisocyanate. The reaction of this compound with a diisocyanate results in the formation of a poly(urea-urethane) due to the formation of urea linkages.

Properties of Polymers Derived from this compound

The incorporation of the C8 aliphatic chain from this compound significantly influences the thermal and mechanical properties of the resulting polymers.

Quantitative Data on Polymer Properties

The following tables summarize key quantitative data for polyamides and polyurethanes synthesized using this compound and its derivatives.

Table 1: Thermal and Mechanical Properties of Polyamides (Nylon 8,Y Series)

| Co-monomer (Diacid) | Polymer Name | Melting Point (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Adipic Acid (C6) | Nylon 8,6 | ~215 | ~50 | >350 | 50 - 60 | 1.5 - 2.0 | 100 - 200 |

| Sebacic Acid (C10) | Nylon 8,10 | ~205 | ~45 | >350 | 45 - 55 | 1.2 - 1.8 | 150 - 250 |

| Terephthalic Acid | Poly(octamethylene terephthalamide) | >300 | ~80 | >400 | 70 - 80 | 2.5 - 3.0 | 20 - 30 |

Note: These are typical values and can vary depending on the synthesis method, molecular weight, and processing conditions.

Table 2: Properties of Polyurethane Ureas Derived from 1,8-Diamino-3,6-dioxaoctane *

| DADPh:DOODA Molar Ratio | Tensile Strength (MPa) | Relative Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Decomposition Start Temp. (T₀) (°C) |

| 30:70 | 2.0 | 522 | -34.52 | 275.16 |

| 50:50 | 1.2 | 584.7 | -25.76 | 289.8 |

| 70:30 | 0.7 | 73.9 | -18.50 | 288.5 |

*Data from a study on polyurethane ureas containing 1,8-diamino-3,6-dioxaoctane (DOODA) as a macrochain extender with 4,4'-diaminodiphenylmethane (DADPh). While not purely this compound, this data provides insight into the properties of similar polyurethane structures.[1]

Experimental Protocols

Interfacial Polymerization of Nylon 8,10

This protocol describes the synthesis of Nylon 8,10 from this compound and sebacoyl chloride at the interface of two immiscible liquids.

Materials:

-

This compound

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Distilled water

-

Acetone

Procedure:

-

Prepare the Aqueous Phase: Dissolve a specific molar equivalent of this compound and an equimolar amount of sodium hydroxide in distilled water. The NaOH is used to neutralize the HCl byproduct of the reaction.

-

Prepare the Organic Phase: Dissolve an equimolar amount of sebacoyl chloride in hexane.

-

Polymerization: Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers. A polymer film will immediately form at the interface.

-

Isolation: Using forceps, gently grasp the polymer film and pull it out of the beaker. The polymer can be continuously drawn as a "rope."

-

Purification: Wash the collected polymer thoroughly with water to remove any unreacted monomers and salts, followed by a wash with acetone to aid in drying.

-

Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Melt Polycondensation of Nylon 8,6

This method involves heating the monomers above their melting points in the absence of a solvent.

Materials:

-

This compound

-

Adipic acid

Procedure:

-

Monomer Preparation: Prepare an equimolar salt of this compound and adipic acid by mixing them in a suitable solvent (e.g., ethanol) and then evaporating the solvent. This ensures a 1:1 stoichiometry.

-

Polycondensation: Place the salt in a reaction vessel equipped with a stirrer and a nitrogen inlet. Heat the vessel under a nitrogen atmosphere to a temperature above the melting point of the resulting polymer (e.g., 220-250 °C).

-

Water Removal: As the polymerization proceeds, water is eliminated. This water is removed from the reaction vessel, often by applying a vacuum in the later stages of the reaction to drive the polymerization to completion and achieve a high molecular weight.

-

Isolation: Once the desired molecular weight is achieved (often monitored by the viscosity of the melt), the molten polymer is extruded, cooled, and pelletized.

Applications in Drug Development

The biocompatibility and tunable degradation rates of polymers derived from this compound make them promising candidates for various applications in drug delivery and tissue engineering.

Drug Delivery Vehicles

Polymers containing this compound can be formulated into nanoparticles, microparticles, or hydrogels to encapsulate and deliver therapeutic agents.[2][3] The hydrophobic nature of the octamethylene chain can be advantageous for encapsulating hydrophobic drugs, improving their solubility and bioavailability. The degradation of these polymers, particularly poly(ester amides), can be tailored to achieve controlled drug release over a desired period.[4]

Biocompatibility and Cellular Interactions